molecular formula C15H23N3O3 B8403769 N-(3-morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester

N-(3-morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B8403769
M. Wt: 293.36 g/mol
InChI Key: ZZODTBMNGAUHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-amino-N-(3-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18(16)13-6-4-5-12(11-13)17-7-9-20-10-8-17/h4-6,11H,7-10,16H2,1-3H3

InChI Key

ZZODTBMNGAUHIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-iodo-phenyl)-morpholine (1.81 g, 6.26 mmol) in DMF (6.5 mL) under nitrogen was added tert-butylcarbazate (993 mg, 7.52 mmol), copper (I) iodide (59.5 mg, 0.313 mmol), 1,10-phenanthroline (113 mg, 0.626 mmol) and cesium carbonate (2.85 g, 8.77 mmol). The mixture was heated at 80° C. for 18 h and then cooled to room temperature. Water (100 mL) was added and the mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated. The residue was purified by silica gel column chromatograghy eluted with EtOAc:hexanes (25 to 50% EtOAc) to give N-(3-morpholin-4-yl-phenyl)-hydrazinecarboxylic acid tert-butyl ester (1.14 g, 62%) as a yellowi oil. MS (ES+): m/z=294.2. 1H NMR (DMSO-d6, 500 MHz): δ 1.44 (s, 9H), 3.06 (t, 4H), 3.73 (t, 4H), 4.97 (s, 2H), 6.66 (dd, 1H), 6.91 (d, 1H), 7.01-7.05 (m, 1H), 7.09-7.14 (m, 1H).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
993 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
59.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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